

An In-depth Technical Guide to Acetyl-PHF6 Amide (Ac-VQIVYK-NH2)

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Compound of Interest

Compound Name: Acetyl-PHF6 amide TFA

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Topic: **Acetyl-PHF6 Amide TFA** Structure and Sequence (Ac-VQIVYK-NH2) Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the presence of extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) [1]. NFTs are primarily composed of aggregated, hyperphosphorylated tau protein[1]. The microtubule-associated protein tau plays a crucial role in stabilizing microtubules in healthy neurons. However, in tauopathies like AD, it detaches from microtubules and self-assembles into paired helical filaments (PHFs), the main component of NFTs[1]. This aggregation process is driven by specific short sequences within the tau protein that are prone to forming β -sheets[1].

One such critical sequence is the hexapeptide 306VQIVYK311, located in the third microtubule-binding repeat (R3) of the tau protein, commonly referred to as PHF6[1][2][3]. This sequence is considered a primary driver of tau aggregation and is present in all six isoforms of the tau protein[1]. Synthetic analogs of PHF6, particularly the N-terminally acetylated and C-terminally amidated form (Ac-VQIVYK-NH2), are extensively used as model peptides to study the mechanisms of tau aggregation and to screen for potential therapeutic inhibitors[1][2]. The terminal modifications enhance the peptide's stability against degradation by exopeptidases

and mimic its natural state within a larger protein, which can increase its propensity for aggregation[1][2].

This technical guide provides a comprehensive overview of Acetyl-PHF6 amide (Ac-VQIVYK-NH₂), detailing its structure, synthesis, and its application in studying tau protein aggregation.

Structure and Sequence

The core of this guide focuses on the hexapeptide with the following sequence and modifications:

- Sequence: Val-Gln-Ile-Val-Tyr-Lys
- N-terminus: Acetylated (Ac)
- C-terminus: Amidated (NH₂)
- Full Designation: Ac-VQIVYK-NH₂

The trifluoroacetate (TFA) salt is a common counter-ion from the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The study of Ac-VQIVYK-NH₂ aggregation allows for the quantitative assessment of fibrillation kinetics. The following tables summarize key data compiled from various studies.

Peptide	Modifications	Aggregation Propensity	Lag Time (t _{lag})	Half-time of Aggregation (t ₅₀)	Maximum ThT Fluorescence (Arbitrary Units)	Experimental Conditions
Acetyl-PHF6 amide	N-terminal Acetylation, C-terminal Amidation	High	Short	Rapid	High	Varies by study; typically neutral pH, with or without inducers like heparin. [4]
PHF6-NH ₂	C-terminal Amidation	Low (Heparin-dependent)	Long	Slow	Low	Fibril formation is observed only upon the addition of an inducer like heparin. [4]
PHF6	Uncapped	Very Low	Very Long / No Aggregation	Very Slow / No Aggregation	Very Low	Does not readily form fibrils under typical experimental conditions without inducers. [4]

PHF6*	Uncapped	High	Short	Rapid	High	Considered a more potent driver of tau aggregation than the VQIVYK sequence. [4]
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Table 1: Comparative Aggregation Properties of Tau-Derived Peptides.

Peptide/Complex	Assay Type	Parameter	Value
AcPHF6 (Ac-VQIVYK-NH2) at 25 μ M	Aggregation Kinetics	A β 40 fibrillogenesis	~2.3-fold increase
A β 42DM – synthetic PHF6 complex	Binding Assay	Binding constant (Kd)	1.03 \pm 0.82 μ M

Table 2: Quantitative Biological Activity of Ac-VQIVYK-NH2.

Experimental Protocols

Detailed and reproducible protocols are essential for studying the aggregation of Ac-VQIVYK-NH2.

Solid-Phase Peptide Synthesis (SPPS) of Ac-VQIVYK-NH2

The synthesis of Ac-VQIVYK-NH2 is typically achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[\[1\]\[5\]](#).

1. Resin Preparation:

- Start with a Rink Amide resin to generate the C-terminal amide upon cleavage[\[1\]\[2\]](#).

2. Amino Acid Coupling:

- Perform automated or manual synthesis by sequentially coupling Fmoc-protected amino acids from the C-terminus to the N-terminus[1][2]. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBT (1-hydroxybenzotriazole) are commonly used[6].

3. N-terminal Acetylation:

- Following the coupling of the final amino acid (Valine), perform an on-resin acetylation step using acetic anhydride and a non-nucleophilic base like N-methylmorpholine (NMM)[2].

4. Cleavage and Deprotection:

- Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)[6].

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column[2][6].

6. Verification:

- Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC[2].

In Vitro Aggregation Assay using Thioflavin T (ThT)

The most common method to monitor the kinetics of peptide aggregation in vitro is the Thioflavin T (ThT) fluorescence assay[1][7]. ThT is a fluorescent dye that exhibits enhanced emission upon binding to β -sheet-rich structures like amyloid fibrils[7].

1. Peptide Preparation:

- Reconstitute lyophilized Ac-VQIVYK-NH₂ peptide, often in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric starting state[3]. Remove the HFIP by evaporation[3].

- Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM ammonium acetate) [3].

2. Assay Setup:

- In a 96-well plate, add the peptide stock solution to achieve the desired final concentration (e.g., 12.5-25 μM) [3].
- Add a solution of Thioflavin T to a final concentration of 20 μM [3].
- For inhibitor studies, add the inhibitor compound at the desired concentration before adding the peptide.
- To initiate aggregation, an inducer like heparin can be added (e.g., 1.5 μM) [3].
- Bring the final volume in each well to a consistent volume (e.g., 100 μL) with the aggregation buffer [2] [3].
- Seal the plate with an optical adhesive film [2].

3. Fluorescence Measurement:

- Place the plate in a fluorescence microplate reader.
- Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking.
- Monitor the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

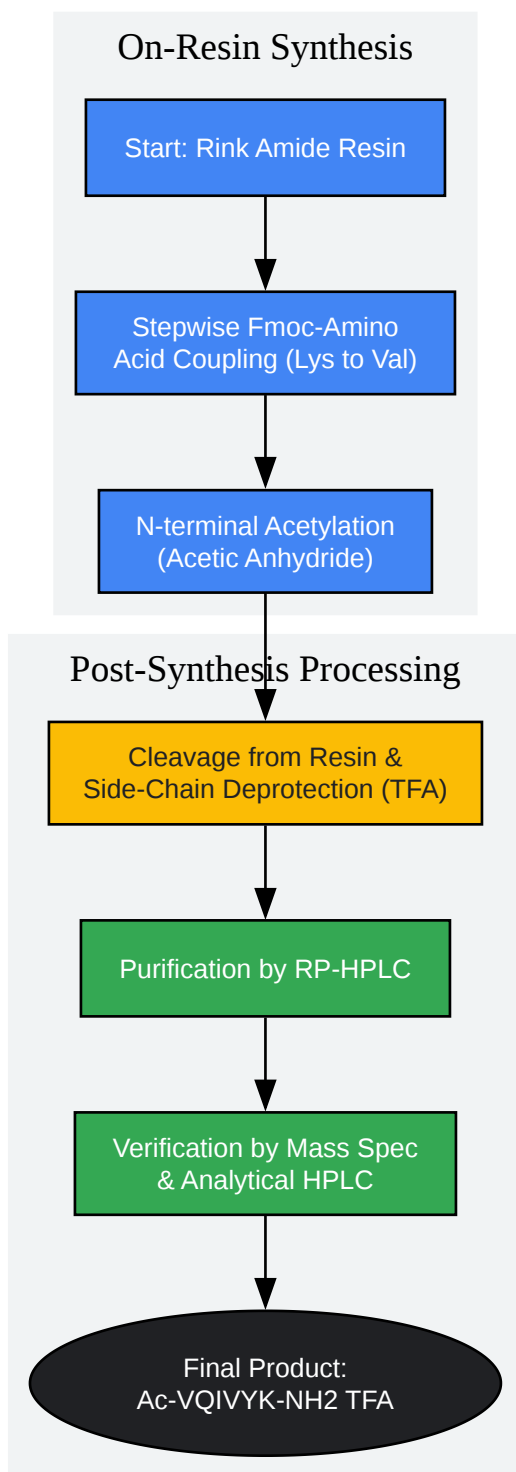
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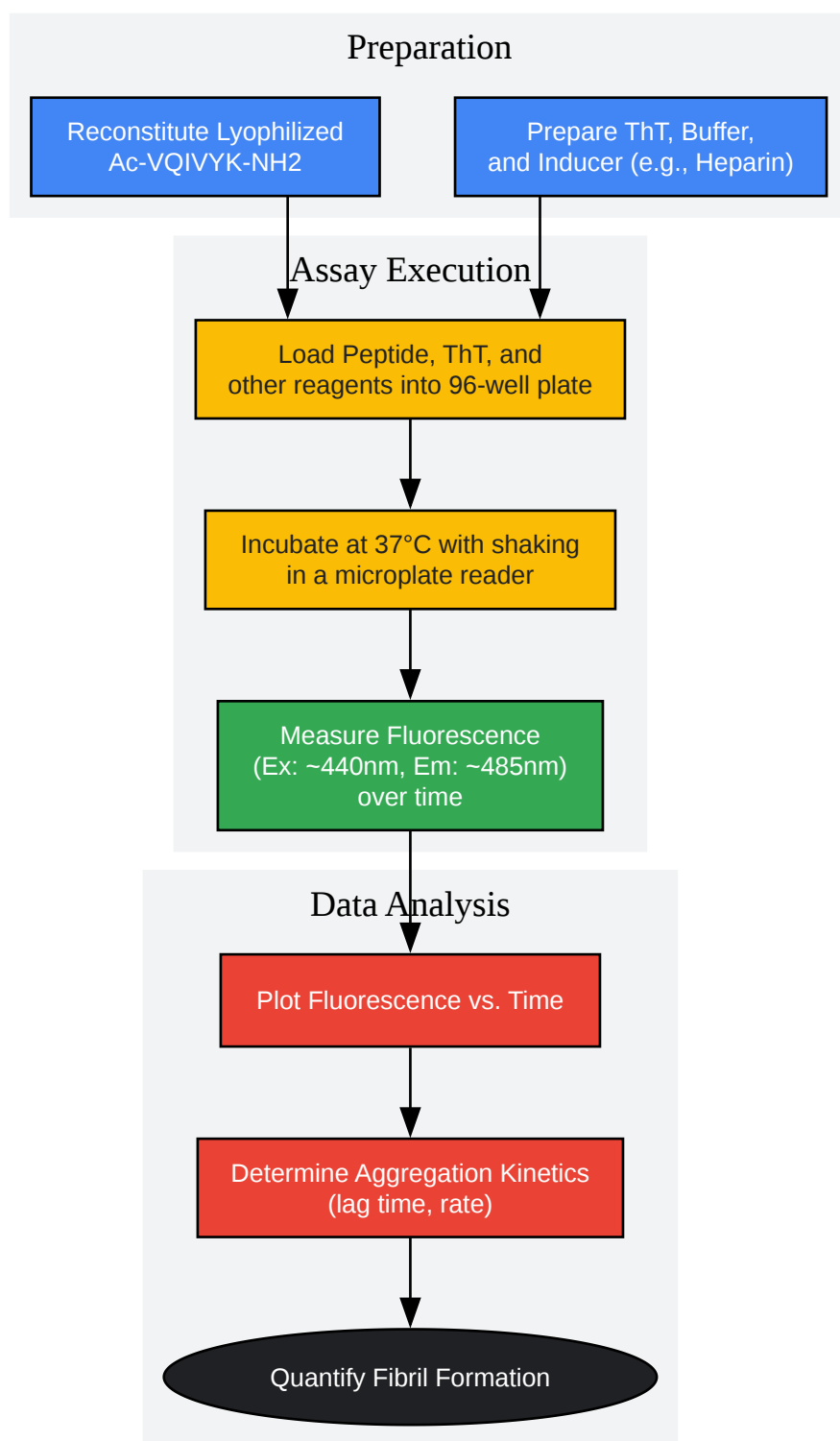
Signaling and Experimental Workflows



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Caption: Tau Protein Aggregation Pathway.





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